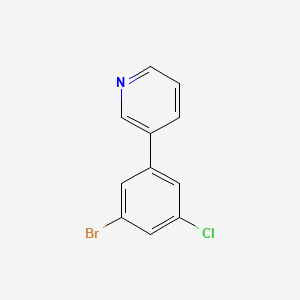
3-(3-Bromo-5-chlorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenyl)pyridine is an organic compound with the molecular formula C11H7BrClN It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenyl)pyridine typically involves the halogenation of a phenylpyridine precursor. One common method is the bromination of 3-(5-chlorophenyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-chlorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
3-(3-Bromo-5-chlorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile. In materials science, the compound’s electronic properties are crucial for its function in devices like LEDs, where it facilitates charge transport and emission processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-(3-Bromophenyl)pyridine:
3-(3-Bromo-5-fluorophenyl)pyridine: Contains a fluorine atom instead of chlorine, leading to variations in electronic properties.
Uniqueness
3-(3-Bromo-5-chlorophenyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and electronic characteristics. This dual halogenation allows for versatile functionalization and enhances the compound’s utility in various applications, from drug design to materials science.
Propriétés
Formule moléculaire |
C11H7BrClN |
|---|---|
Poids moléculaire |
268.53 g/mol |
Nom IUPAC |
3-(3-bromo-5-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H |
Clé InChI |
WAQLMAFHYBDROI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















